3-(2H-1,2,3-triazol-2-yl)propanenitrile

Description

BenchChem offers high-quality 3-(2H-1,2,3-triazol-2-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2H-1,2,3-triazol-2-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(triazol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-2-1-5-9-7-3-4-8-9/h3-4H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKCPSCMGQIIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585461 | |

| Record name | 3-(2H-1,2,3-Triazol-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4320-93-8 | |

| Record name | 2H-1,2,3-Triazole-2-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4320-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2H-1,2,3-Triazol-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2H-1,2,3-triazol-2-yl)propanenitrile synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(2H-1,2,3-triazol-2-yl)propanenitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2H-1,2,3-triazol-2-yl)propanenitrile, a valuable heterocyclic building block. The primary synthetic route via the aza-Michael addition of 1,2,3-triazole to acrylonitrile is detailed, with a core focus on addressing the critical challenge of regioselectivity. We delve into the mechanistic principles that govern the formation of the desired N2-isomer over the N1-isomer, presenting field-proven protocols and explaining the causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals, offering actionable insights, detailed methodologies, and robust characterization data to ensure reproducible and efficient synthesis.

Introduction to 3-(2H-1,2,3-triazol-2-yl)propanenitrile

Chemical Structure and Properties

3-(2H-1,2,3-triazol-2-yl)propanenitrile, with the molecular formula C₅H₆N₄, is a nitrile-functionalized N-substituted 1,2,3-triazole.[1] The 1,2,3-triazole ring is a stable aromatic heterocycle that serves as a key pharmacophore in many biologically active compounds.[2][3] The presence of the cyanoethyl group at the N2 position provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry. The molecule has a molecular weight of approximately 122.13 g/mol .[1] It typically presents as a solid at room temperature and exhibits solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

Significance and Potential Applications

N2-substituted 1,2,3-triazoles are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anxiolytic properties.[4] The cyano group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, opening pathways to a wide array of derivatives for drug discovery and materials science applications.

Core Synthetic Strategy: The Aza-Michael Addition

The most direct and atom-economical approach to synthesizing 3-(2H-1,2,3-triazol-2-yl)propanenitrile is the conjugate addition (aza-Michael reaction) of 1,2,3-triazole to acrylonitrile. This reaction involves the nucleophilic attack of a nitrogen atom from the triazole ring onto the β-carbon of the electron-deficient alkene.

The Critical Challenge: Regioselectivity in 1,2,3-Triazole Alkylation

The primary hurdle in the alkylation of unsubstituted 1H-1,2,3-triazole is controlling the site of substitution. The triazole anion exists in a dynamic equilibrium between two tautomeric forms, which can lead to the formation of two different regioisomers: the N1-substituted and the N2-substituted products.[4]

-

N1-Alkylation (Kinetic Product): Often favored under conditions where the reaction is rapid and irreversible.

-

N2-Alkylation (Thermodynamic Product): The desired isomer for this synthesis. Its formation is favored under conditions that allow for equilibrium between the N1 and N2 adducts, as the N2-substituted triazole is often the more thermodynamically stable isomer.

Controlling this selectivity is paramount and is typically achieved by careful selection of catalysts, solvents, and reaction temperature.[4][5]

Sources

- 1. Buy 3-(1H-1,2,3-triazol-1-yl)propanenitrile | 4320-92-7 [smolecule.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 3-(2H-1,2,3-triazol-2-yl)propanenitrile

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 3-(2H-1,2,3-triazol-2-yl)propanenitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Given that specific experimental data for this 2H-isomer is not extensively documented in public literature, this document synthesizes information from closely related analogs, including the 1H-isomer and the parent 1,2,3-triazole ring system, to project its expected characteristics. We present predicted properties, detailed protocols for empirical determination, and expert insights into the analytical considerations for this molecule. This guide is intended for researchers, chemists, and drug development professionals requiring a robust foundational understanding for handling, characterization, and application of this compound.

Introduction and Molecular Identity

The 1,2,3-triazole moiety is a cornerstone in modern synthetic chemistry, valued for its stability, dipole moment, and capacity for hydrogen bonding.[1][2] These heterocycles are prominent scaffolds in pharmaceuticals, agrochemicals, and functional materials.[3][4] The compound 3-(2H-1,2,3-triazol-2-yl)propanenitrile features this stable aromatic ring linked via a nitrogen atom to a propanenitrile side chain. The distinction between the 2H- and 1H- tautomers is critical, as the point of attachment to the triazole ring influences the molecule's steric profile, electronic distribution, and interaction with biological targets.[5] Understanding the physicochemical properties of this specific isomer is paramount for its purification, formulation, and rational design in research and development.

This guide will elucidate the structural and electronic features of the molecule, provide a table of estimated physical properties based on available data for analogous structures, and detail the experimental workflows necessary to validate these characteristics empirically.

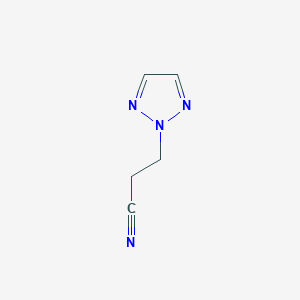

Chemical Structure

The structure consists of a five-membered 1,2,3-triazole ring where the propanenitrile group is attached to the nitrogen at the 2-position.

Caption: Chemical structure of 3-(2H-1,2,3-triazol-2-yl)propanenitrile.

Core Chemical Identifiers

While a specific CAS number for the 2H-isomer is not prominently listed, the isomeric family and parent compounds provide context.

| Identifier | Value | Source |

| Molecular Formula | C₅H₆N₄ | [6] |

| Molecular Weight | 122.13 g/mol | [6] |

| Parent Ring (1H-1,2,3-Triazole) | CAS: 288-36-8 | [7] |

| Isomer (3-(1H-1,2,3-triazol-1-yl)propanenitrile) | CAS: 4320-92-7 | [6] |

| Isomer (3-(1H-1,2,4-Triazol-1-yl)propanenitrile) | CAS: 76686-83-4 | [8][9] |

Physicochemical Properties

The following table summarizes the estimated physicochemical properties. These values are projected based on data from the parent 1,2,3-triazole and its 1H-propanenitrile isomer.[5][6][7] Empirical validation is strongly recommended.

| Property | Estimated Value | Rationale & Key Considerations |

| Appearance | Colorless to light yellow liquid or low-melting solid | The parent 1,2,3-triazole is a colorless liquid, while the 1,2,4-triazole isomer is a solid with a melting point of 31 °C.[7][8] The final state depends heavily on purity. |

| Melting Point | 25 - 40 °C | The parent triazole melts at 23-25 °C.[7] The addition of the polar propanenitrile group may slightly increase this value due to enhanced dipole-dipole interactions. |

| Boiling Point | > 200 °C | The parent triazole boils at 203 °C.[7] The increased molecular weight suggests a higher boiling point, likely under vacuum to prevent decomposition. |

| Solubility | Soluble in water, DMSO, DMF, Acetonitrile. Sparingly soluble in Toluene, Hexanes. | The 1H-isomer is confirmed to be soluble in polar aprotic solvents like DMSO and acetonitrile.[6] The parent triazole is very soluble in water.[7] The combination of the polar triazole ring and the nitrile group predicts good solubility in polar media. |

| pKa | ~8.5 - 9.5 | The parent 1,2,3-triazole has a pKa of 9.4, indicating weak basicity.[7] The electron-withdrawing nature of the propanenitrile group is expected to slightly decrease the basicity of the triazole nitrogens. |

Analytical and Spectroscopic Profile

Characterization and purity assessment are critical. Based on the functional groups present, the following spectral characteristics are expected.

-

¹H NMR: The spectrum should feature two distinct signals for the equivalent protons on the triazole ring, likely appearing as a singlet in the aromatic region (δ 7.5-8.5 ppm).[10] Two triplet signals are expected for the adjacent methylene (-CH₂-) groups of the propanenitrile chain.[10]

-

¹³C NMR: The spectrum will show distinct signals for the two unique carbons in the triazole ring, the two methylene carbons, and the characteristic nitrile carbon signal (δ 115-125 ppm).[11][12]

-

FT-IR Spectroscopy: Key vibrational bands would include a sharp, strong peak around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch, C-H stretching from the aliphatic and aromatic portions, and C=N/N=N stretching from the triazole ring.[11]

-

Mass Spectrometry: For a polar molecule like this, Electrospray Ionization (ESI) is the preferred method.[13] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₅H₆N₄ by identifying the [M+H]⁺ ion at m/z 123.0665.

Experimental Methodologies

To ensure the identity, purity, and stability of 3-(2H-1,2,3-triazol-2-yl)propanenitrile, validated analytical methods are essential.

Protocol: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of synthesized compounds. Given the polar nature of the target molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase chromatography.[14]

Causality Behind Choices:

-

Mode: HILIC is chosen because the compound is highly polar and would likely have little to no retention on a C18 reversed-phase column.[14]

-

Mobile Phase: Acetonitrile is the primary organic component, with a small amount of aqueous buffer. The high organic content allows for retention in HILIC mode. The buffer (e.g., ammonium formate) ensures consistent ionization and peak shape.

-

Detector: UV detection is appropriate as the triazole ring is a chromophore. A wavelength of ~210 nm is a good starting point for detection.

Caption: Workflow for purity analysis via HILIC-UV.

Self-Validation: The protocol's trustworthiness is established by the system suitability check. Before analyzing samples, a standard injection should be performed to confirm that the system meets predefined criteria for theoretical plates (>2000), tailing factor (0.8-1.5), and retention time reproducibility (%RSD < 2%). This validates that the chromatographic system is performing correctly.

Safety, Handling, and Storage

While no specific safety data sheet (SDS) exists for 3-(2H-1,2,3-triazol-2-yl)propanenitrile, prudent laboratory practices demand handling it with caution, based on the hazards of its constituent functional groups: nitriles and heterocyclic amines.

-

Handling: The propanenitrile moiety suggests potential toxicity. Propionitrile is toxic if swallowed, in contact with skin, or if inhaled.[15][16] Therefore, handling should occur in a well-ventilated chemical fume hood.[17] Personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses, is mandatory.[16] All equipment used must be properly grounded to prevent static discharge.[18]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[15][17] Storage in a refrigerator at 2-8°C is recommended for long-term stability.[9] It should be kept away from strong oxidizing agents, strong acids, and strong bases.[17]

-

Disposal: Waste should be treated as hazardous and disposed of in accordance with local, state, and federal regulations. Do not empty into drains.[19]

Conclusion

3-(2H-1,2,3-triazol-2-yl)propanenitrile is a compound with significant potential, embodying the stable and versatile 1,2,3-triazole core. While direct experimental data is sparse, a comprehensive physicochemical profile can be reliably predicted based on its structure and data from analogous compounds. It is expected to be a polar, low-melting solid or liquid, soluble in polar solvents. Its identity and purity can be rigorously assessed using standard analytical techniques such as NMR, MS, and a well-designed HILIC method. Adherence to strict safety protocols based on the hazards of aliphatic nitriles is essential for its handling. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently incorporate this molecule into their scientific investigations.

References

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Tri(propan-2-yl)cyclopropane. Retrieved from [Link]

- Google Patents. (n.d.). CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative.

-

Pharmaffiliates. (n.d.). 3-(1H-1,2,4-Triazol-1-yl)propanenitrile. Retrieved from [Link]

-

MDPI. (n.d.). 3-[(1H-Benzo[d][1][6][8]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

-

PubMed. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. Retrieved from [Link]

-

CPAChem. (2023). Safety data sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Propionitrile. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Synthesis of 1H-1,2,3-triazole derivatives by the cyclization of aryl azides with 2-benzothiazolylacetonone, 1,3-benzo-thiazol-2-ylacetonitrile, and (4-aryl-1,3-thiazol-2-yl)acetonitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]

-

MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Retrieved from [Link]

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative - Google Patents [patents.google.com]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2H-1,2,3-Triazole | 288-35-7 [chemicalbook.com]

- 6. Buy 3-(1H-1,2,3-triazol-1-yl)propanenitrile | 4320-92-7 [smolecule.com]

- 7. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 8. biosynth.com [biosynth.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. helixchrom.com [helixchrom.com]

- 15. chemos.de [chemos.de]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. fishersci.com [fishersci.com]

- 18. PROPIONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. cpachem.com [cpachem.com]

An In-depth Technical Guide to 3-(2H-1,2,3-Triazol-2-yl)propanenitrile (CAS No. 4320-93-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Cyanoethylated Triazoles

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and dipole interactions.[1] This five-membered heterocyclic ring exists in different isomeric forms, and the position of substituents dramatically influences the molecule's spatial arrangement and biological activity. This guide focuses on a specific, yet important derivative: 3-(2H-1,2,3-triazol-2-yl)propanenitrile (CAS Number: 4320-93-8 ), a compound of increasing interest for its role as a versatile building block in the synthesis of novel therapeutic agents.[2][3]

It is critical to distinguish this compound from its more commonly documented isomer, 3-(1H-1,2,3-triazol-1-yl)propanenitrile (CAS No. 4320-92-7).[4] The point of attachment of the propanenitrile group to the triazole ring—at the N2 position in the 2H-isomer versus the N1 position in the 1H-isomer—leads to distinct physicochemical properties and reactivity. While both are valuable synthons, the 2H-isomer offers a unique linear geometry, which can be strategically exploited in drug design to orient substituents in specific vectors for optimal target engagement.

This document serves as a technical resource, providing insights into the synthesis, properties, and potential applications of 3-(2H-1,2,3-triazol-2-yl)propanenitrile, grounded in established scientific principles and methodologies.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The table below summarizes the key properties of 3-(2H-1,2,3-triazol-2-yl)propanenitrile.

| Property | Value | Source |

| CAS Number | 4320-93-8 | [2] |

| Molecular Formula | C₅H₆N₄ | [3] |

| Molecular Weight | 122.13 g/mol | [3] |

| IUPAC Name | 3-(2H-1,2,3-triazol-2-yl)propanenitrile | [2] |

| Canonical SMILES | C1=NN(C=N1)CCC#N | [3] |

Synthesis and Mechanistic Insights

The regioselective synthesis of 2-substituted-1,2,3-triazoles is a nuanced challenge in synthetic chemistry, as alkylation of the parent 1,2,3-triazole often yields a mixture of 1H and 2H isomers.[5] However, specific conditions can favor the formation of the desired 2H-isomer. The synthesis of 3-(2H-1,2,3-triazol-2-yl)propanenitrile is effectively achieved via a Michael addition of 1,2,3-triazole to acrylonitrile, where reaction conditions are tuned to favor N2-alkylation.

Experimental Protocol: Base-Catalyzed Michael Addition

This protocol describes a method for the regioselective synthesis of the 2H-isomer, adapted from principles of Michael additions to triazoles where base catalysis in aprotic solvents favors N2 substitution.[5]

Materials:

-

1H-1,2,3-Triazole (CAS: 288-36-8)

-

Acrylonitrile (CAS: 107-13-1)

-

Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

-

Acetonitrile (anhydrous) (CAS: 75-05-8)

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (anhydrous)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR Spectrometer for product characterization

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-1,2,3-triazole (1.0 eq) in anhydrous acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (1.2 eq) to the solution. The use of a catalytic amount of a non-nucleophilic base in an aprotic solvent is crucial for promoting the formation of the 2H-isomer.[5]

-

Addition of Michael Acceptor: To the stirring suspension, add acrylonitrile (1.1 eq) dropwise at room temperature. Acrylonitrile is volatile and toxic; this step should be performed in a well-ventilated fume hood.

-

Reaction Progression: Heat the mixture to a gentle reflux (approximately 80-82 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the 3-(2H-1,2,3-triazol-2-yl)propanenitrile isomer. The separation of 1H and 2H isomers is critical and should be confirmed by NMR analysis.

Causality of Regioselectivity: The preference for N2-alkylation in the presence of a base in an aprotic solvent can be attributed to the electronic and steric environment of the triazole anion. The N2 position is generally less sterically hindered and, under these conditions, can be the more nucleophilic site, leading to the thermodynamically favored product.[6]

Visualization of the Synthetic Pathway

Caption: Synthetic Workflow for 3-(2H-1,2,3-Triazol-2-yl)propanenitrile

Applications in Drug Discovery and Development

The unique structural features of 3-(2H-1,2,3-triazol-2-yl)propanenitrile make it a valuable intermediate in the synthesis of pharmacologically active compounds.

-

Scaffold for Bioactive Molecules: The 1,2,3-triazole ring is a well-established bioisostere for amide bonds and can participate in various non-covalent interactions, enhancing binding affinity to biological targets.[7] The linear arrangement of the 2-substituted propanenitrile allows for its use as a linker to connect different pharmacophores.

-

Functional Group Interconversion: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each of which can impart different physicochemical and pharmacological properties to the parent molecule. This functional group flexibility is highly advantageous in the lead optimization phase of drug discovery.

-

Precursor for Triazole-Containing Drugs: The broader class of triazole derivatives has demonstrated a wide range of biological activities, including antifungal, antiviral, anticancer, and antimicrobial properties.[7][8] As a key building block, 3-(2H-1,2,3-triazol-2-yl)propanenitrile can be incorporated into novel compounds screened for these activities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(2H-1,2,3-triazol-2-yl)propanenitrile and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for 3-(2H-1,2,3-triazol-2-yl)propanenitrile is not extensively documented, compounds containing nitrile and triazole functionalities should be handled with care. Acrylonitrile, a key starting material, is a known carcinogen and is highly flammable and toxic.[10] Appropriate risk assessments should be conducted before commencing any synthetic work.

Conclusion

3-(2H-1,2,3-triazol-2-yl)propanenitrile is a valuable, albeit less commonly cited, isomer in the family of cyanoethylated triazoles. Its distinct linear geometry and the synthetic versatility of the nitrile group offer unique opportunities for the design and synthesis of novel chemical entities in drug discovery. A thorough understanding of its regioselective synthesis is key to unlocking its potential as a molecular building block. As research into the vast chemical space of triazole derivatives continues, the strategic application of specific isomers like the 2H-propanenitrile derivative will undoubtedly play a significant role in the development of next-generation therapeutics.

References

-

Pharmaffiliates. 76686-83-4| Chemical Name : 3-(1H-1,2,4-Triazol-1-yl)propanenitrile. [Link]

-

Wikipedia. 1,2,3-Triazole. [Link]

-

PubMed. REGIOSELECTIVE SYNTHESIS OF EITHER 1H- OR 2H-1,2,3- TRIAZOLES VIA MICHAEL ADDITION TO α,ß-UNSATURATED KETONES. [Link]

-

Atmiya University. Chapter : 3 Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety. [Link]

-

MDPI. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023-06-16). [Link]

-

PMC. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. [Link]

-

ResearchGate. Synthesis of Novel 1,3-Substituted 1H-[2][4]-Triazole-3-Thiol Derivatives. (2025-08-06). [Link]

-

MDPI. Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. [Link]

-

Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. [Link]

-

ACS Publications. Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations | Organic Letters. [Link]

-

1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. [Link]

-

Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. (2024-03-03). [Link]

-

PubChem. 3-(1H-imidazol-1-yl)benzonitrile. [Link]

-

PMC. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. [Link]

-

Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. [Link]

-

PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022-12-14). [Link]

-

American Chemical Society. 1H-1,2,3-Triazole. (2020-12-07). [Link]

-

ResearchGate. (PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. (2025-08-09). [Link]

-

PubMed. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. [Link]

-

Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023-05-18). [Link]

- Google Patents. CN103772235A - Acrylonitrile production process.

-

RSC Publishing. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry. [Link]

-

CAHIERS MAGELLANES-NS. SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. [Link]

-

1,2,4-Triazole 5907 - SAFETY DATA SHEET. [Link]

-

Docta Complutense. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana. (2023-05-18). [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

NIH. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. [Link]

-

ResearchGate. (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. (2025-10-14). [Link]

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. 3-(2H-1,2,3-TRIAZOL-2-YL)PROPANENITRILE | 4320-93-8 [amp.chemicalbook.com]

- 3. Buy 3-(1H-1,2,3-triazol-1-yl)propanenitrile | 4320-92-7 [smolecule.com]

- 4. 3-(1H-1,2,3-TRIAZOL-1-YL)PROPANENITRILE | 4320-92-7 [chemicalbook.com]

- 5. REGIOSELECTIVE SYNTHESIS OF EITHER 1H- OR 2H-1,2,3- TRIAZOLES VIA MICHAEL ADDITION TO α,ß-UNSATURATED KETONES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. carlroth.com [carlroth.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Spectral Data of 3-(2H-1,2,3-triazol-2-yl)propanenitrile

Introduction

3-(2H-1,2,3-triazol-2-yl)propanenitrile is a heterocyclic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. The unique combination of a 2-substituted 1,2,3-triazole ring and a propanenitrile side chain imparts specific physicochemical properties that are crucial to its potential applications. A thorough structural elucidation and characterization of this molecule are paramount for its effective utilization and for ensuring the reliability of research outcomes. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-(2H-1,2,3-triazol-2-yl)propanenitrile in a common deuterated solvent like Chloroform-d (CDCl₃) is expected to show three distinct signals. The substitution at the N-2 position of the 1,2,3-triazole ring results in a symmetrical structure where the two protons on the triazole ring are chemically equivalent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.0 | Singlet (s) | 2H | H-4' and H-5' (Triazole ring protons) | The protons on the 2-substituted 1,2,3-triazole ring are deshielded due to the electronegativity of the nitrogen atoms and the aromatic character of the ring. Their chemical equivalence leads to a singlet. For 2-phenyl-2H-1,2,3-triazole, the triazole protons appear as a singlet at δ 7.84 ppm.[1] |

| ~ 4.8 - 5.0 | Triplet (t) | 2H | -N-CH₂ -CH₂-CN | The methylene group directly attached to the nitrogen atom of the triazole ring is significantly deshielded. It is expected to be a triplet due to coupling with the adjacent methylene group. |

| ~ 3.1 - 3.3 | Triplet (t) | 2H | -N-CH₂-CH₂ -CN | This methylene group is adjacent to the electron-withdrawing nitrile group and the methylene group attached to the triazole, leading to a downfield shift. It will appear as a triplet due to coupling with the neighboring methylene group. |

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum.

1.2.1. Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of 3-(2H-1,2,3-triazol-2-yl)propanenitrile. Rationale: This amount is typically sufficient for a high signal-to-noise ratio on a modern NMR spectrometer.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] CDCl₃ is a good first choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent peak. Rationale: The deuterated solvent is necessary to avoid a large protonated solvent signal that would obscure the analyte signals. The choice of solvent can slightly influence chemical shifts.[3]

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. Rationale: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift scale.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Rationale: Undissolved solids can degrade the spectral resolution.

1.2.2. Spectrometer Setup and Data Acquisition:

-

Instrument Insertion: Insert the NMR tube into the spectrometer's probe.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent. Rationale: The lock system compensates for any magnetic field drift during the experiment, ensuring spectral stability.

-

Shimming: Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp, well-resolved peaks. Rationale: An inhomogeneous magnetic field leads to broad and distorted spectral lines.

-

Tuning and Matching: Tune and match the probe to the operating frequency. Rationale: This maximizes the efficiency of radiofrequency pulse transmission and signal detection.

-

Parameter Setup:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds. Rationale: This allows the protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

-

Acquisition Time: Set an acquisition time of 2-4 seconds.

-

-

Data Acquisition: Start the acquisition.

1.2.3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak or the TMS signal.

-

Integration: Integrate the peaks to determine the relative number of protons corresponding to each signal.

Visualization of the ¹H NMR Acquisition Workflow

Caption: Workflow for ¹H NMR data acquisition and processing.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 3-(2H-1,2,3-triazol-2-yl)propanenitrile is expected to show four distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 135 - 140 | C-4' and C-5' (Triazole ring carbons) | The carbon atoms in the 2-substituted 1,2,3-triazole ring are in a similar chemical environment and are expected to have a chemical shift in this range. For 2-phenyl-2H-1,2,3-triazole, the triazole carbons appear at δ 135.86 ppm.[1] |

| ~ 117 - 120 | -C N (Nitrile carbon) | The nitrile carbon is characteristically found in this region of the ¹³C NMR spectrum. |

| ~ 50 - 55 | -N-CH₂ -CH₂-CN | The carbon atom directly attached to the electronegative nitrogen of the triazole ring will be deshielded and appear downfield. |

| ~ 18 - 22 | -N-CH₂-CH₂ -CN | This methylene carbon is further from the triazole ring and is expected to be more upfield compared to the other methylene carbon. |

Experimental Protocol for ¹³C NMR Data Acquisition

This protocol is for a standard proton-decoupled ¹³C NMR experiment.

2.2.1. Sample Preparation:

-

Concentration: A slightly more concentrated sample (15-30 mg in 0.6-0.7 mL of solvent) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Solvent and Transfer: Follow the same procedure as for ¹H NMR sample preparation.

2.2.2. Spectrometer Setup and Data Acquisition:

-

Instrument Setup: Locking and shimming are performed as in the ¹H NMR experiment.

-

Parameter Setup:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A significantly larger number of scans (e.g., 256 to 1024 or more) is required compared to ¹H NMR. Rationale: This is to compensate for the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis, though shorter delays can be used for qualitative spectra.

-

Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to ensure all carbon signals are observed.

-

-

Data Acquisition: Start the acquisition. The experiment will take longer than a typical ¹H NMR experiment.

2.2.3. Data Processing:

-

Fourier Transform, Phasing, and Baseline Correction: Process the data similarly to the ¹H NMR spectrum.

-

Referencing: Reference the spectrum to the solvent's carbon signal (e.g., CDCl₃ at 77.16 ppm).

Visualization of the ¹³C NMR Logic

Caption: Predicted ¹³C NMR signals for the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 3-(2H-1,2,3-triazol-2-yl)propanenitrile will be characterized by the vibrations of its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment | Reference Information |

| ~ 2240 - 2260 | Medium, Sharp | C≡N stretch | Nitrile group | The C≡N stretching vibration typically appears in this region.[4] |

| ~ 3100 - 3150 | Medium to Weak | =C-H stretch | Triazole ring C-H | Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. |

| ~ 2850 - 3000 | Medium | -C-H stretch | Aliphatic C-H (propanenitrile chain) | Stretching vibrations of sp³ hybridized C-H bonds. |

| ~ 1400 - 1600 | Medium to Weak | C=N and N=N stretch | Triazole ring skeletal vibrations | These are characteristic ring stretching vibrations for triazoles.[5] |

| ~ 1450 - 1470 | Medium | -CH₂- bend | Scissoring vibration of methylene groups | A characteristic bending vibration for CH₂ groups. |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

3.2.1. Instrument Preparation:

-

Background Scan: Record a background spectrum of the clean ATR crystal. Rationale: This is essential to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the crystal itself from the sample spectrum.

3.2.2. Sample Analysis:

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. Rationale: Good contact is crucial for obtaining a strong and high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16-32 scans.

3.2.3. Data Processing:

-

Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

ATR Correction (Optional): Apply an ATR correction if necessary to make the spectrum appear more like a traditional transmission spectrum.

-

Peak Picking: Identify and label the wavenumbers of the major absorption bands.

Visualization of Key IR Vibrations

Caption: Key predicted IR vibrations for the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Electron ionization is a hard ionization technique that leads to extensive fragmentation, which can be very useful for structural elucidation.

| Predicted m/z | Assignment | Fragmentation Pathway | Rationale |

| 122 | [M]⁺˙ (Molecular Ion) | - | The molecular ion peak corresponds to the molecular weight of the compound (C₅H₆N₄). |

| 94 | [M - N₂]⁺˙ | Loss of a neutral nitrogen molecule (N₂) | A common fragmentation pathway for triazoles is the elimination of N₂.[6] |

| 81 | [M - CH₂CN]⁺ | Cleavage of the N-C bond | Loss of the cyanomethyl radical. |

| 68 | [C₂H₂N₃]⁺ | Cleavage of the N-C bond | The protonated triazole ring fragment. |

| 54 | [C₃H₄N]⁺ | Fragmentation of the propanenitrile chain | A fragment resulting from the cleavage of the side chain. |

| 41 | [CH₂CH₂CN]⁺˙ | Cleavage of the N-C bond | The propanenitrile radical cation. |

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

4.2.1. Sample Introduction:

-

Direct Insertion Probe (for solids): Place a small amount of the sample in a capillary tube and insert it into the probe. The probe is then heated to volatilize the sample into the ion source.

-

Gas Chromatography (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC system, which also provides separation from any impurities.

4.2.2. Ionization and Analysis:

-

Ion Source: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analyzer: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detector: The separated ions are detected, and their abundance is recorded.

4.2.3. Data Analysis:

-

Identify the Molecular Ion Peak: The peak with the highest m/z value is often the molecular ion peak. Its mass should correspond to the calculated molecular weight of the compound.

-

Analyze Fragmentation Pattern: Identify the major fragment ions and propose plausible fragmentation pathways. The mass differences between peaks correspond to the loss of neutral fragments.[7][8]

Visualization of a Plausible Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway.

Comprehensive Structural Elucidation: A Synthesis of Spectral Data

The definitive structural confirmation of 3-(2H-1,2,3-triazol-2-yl)propanenitrile relies on the synergistic interpretation of all the acquired spectral data.

-

¹H and ¹³C NMR data will establish the carbon-hydrogen framework. The number of signals in both spectra will confirm the symmetry of the molecule. 2D NMR techniques, such as HSQC and HMBC, can be employed to unequivocally assign all proton and carbon signals and to confirm the connectivity between the propanenitrile chain and the N-2 position of the triazole ring.

-

IR spectroscopy will provide unambiguous evidence for the presence of the key nitrile (C≡N) and triazole functional groups through their characteristic absorption bands.

-

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula, providing a high degree of confidence in the elemental composition. The fragmentation pattern will offer further corroboration of the proposed structure.

By integrating these distinct yet complementary spectroscopic techniques, a self-validating and comprehensive structural characterization of 3-(2H-1,2,3-triazol-2-yl)propanenitrile can be achieved, providing a solid foundation for any further research or application of this compound.

References

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. RSC Publishing. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

-

The Royal Society of Chemistry. (n.d.). Regioective Halogenation of 2-Substituted-1,2,3-Triazole via sp2 C-H Activation. [Link]

-

Mr Murray-Green Chemistry Tutorials. (2017, May 24). Nitriles IR Spectra and alkenes (with stereoisomerism references). YouTube. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

(n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

Topic: The Stability Landscape of 1,2,3-Triazoles: A Comparative Analysis of 1H and 2H Isomers

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science, and chemical biology, largely due to its unique combination of stability, aromaticity, and capacity for hydrogen bonding.[1][2] A fundamental, yet often overlooked, aspect of its chemistry is the tautomeric equilibrium between its 1H and 2H isomers. This relationship is not static; it is a dynamic equilibrium profoundly influenced by the surrounding environment, substitution patterns, and the physical state of the molecule. Understanding the principles that govern the relative stability of these isomers is paramount for predicting molecular behavior, designing rational synthetic routes, and optimizing the function of triazole-containing compounds. This guide provides a detailed examination of the thermodynamic and kinetic factors that dictate the stability of 1H- versus 2H-1,2,3-triazoles, offering field-proven insights into their analysis and synthetic control.

The Fundamental Dichotomy: Intrinsic vs. Environmental Stability

The core of the 1H- vs. 2H-1,2,3-triazole stability question lies in the competition between the molecule's intrinsic electronic properties and its interactions with the environment (e.g., solvent). These two isomers, which readily interconvert via proton migration, exist in a delicate balance.[3][4][5]

Gas Phase and Non-Polar Environments: The Intrinsic Superiority of the 2H-Isomer

In the absence of significant intermolecular interactions, such as in the gas phase or in non-polar solvents, the 2H-1,2,3-triazole isomer is thermodynamically more stable than its 1H counterpart.[3] Experimental and computational studies consistently show the 2H tautomer to be lower in energy by approximately 3.5–4.5 kcal/mol (14.7 kJ/mol).[3][6] This intrinsic stability has been confirmed by various methods, including millimeter-wave spectroscopy, which estimated the relative abundance in the gas phase at room temperature to be overwhelmingly in favor of the 2H form (1H:2H ≈ 1:1000).[6]

The primary reason for this difference is rooted in the electronic structure and symmetry of the isomers. The 2H-isomer possesses C₂ᵥ symmetry, leading to a more balanced distribution of electron density. This symmetry results in a remarkably small molecular dipole moment, measured to be as low as ~0.1–0.22 D.[3][6] In contrast, the 1H-isomer has Cₛ symmetry and exhibits a highly polarized electronic structure, with a very large dipole moment of approximately 4.2–4.38 D.[3][6] This large dipole in the 1H form creates internal electrostatic repulsion that destabilizes the molecule in a vacuum.

Aqueous and Polar Environments: A Reversal of Stability

The stability landscape is dramatically inverted in polar solvents. The large dipole moment of the 1H-isomer, a liability in the gas phase, becomes its greatest asset. It allows for strong, stabilizing dipole-dipole interactions and hydrogen bonding with polar solvent molecules like water.[3] This solvation energy is substantial enough to overcome the intrinsic energy penalty, making the 1H-isomer the preferred tautomer in polar media.

In aqueous solution, the equilibrium shifts to favor the 2H-isomer to a lesser extent, with a reported 1H to 2H ratio of approximately 1:2.[7] This indicates that while the 2H form is still favored, the stabilization of the 1H isomer by water is significant.[7][8] This solvent-dependent equilibrium is a critical consideration in drug development, where biological environments are aqueous. The ability of the 1,2,3-triazole ring to act as a hydrogen bond acceptor is a key feature in its role as a pharmacophore, facilitating binding to biological targets.[2][7]

The following diagram illustrates the factors influencing this critical equilibrium.

Caption: Environmental influence on 1H/2H-1,2,3-triazole tautomeric equilibrium.

Summary of Physicochemical Properties

The contrasting properties of the two isomers are summarized below.

| Property | 1H-1,2,3-Triazole | 2H-1,2,3-Triazole | Rationale |

| Symmetry | Cₛ | C₂ᵥ | Position of the N-H proton. |

| Dipole Moment | ~4.2 - 4.38 D[3][6] | ~0.1 - 0.22 D[3][6] | Asymmetrical vs. symmetrical charge distribution. |

| Gas Phase Stability | Less Stable | More Stable (by ~3.5-4.5 kcal/mol)[3] | Lower internal electrostatic repulsion in the 2H form. |

| Polar Solvent Stability | More Stable (due to solvation)[3] | Less Stable | Strong dipole-solvent interactions stabilize the 1H form. |

| Aqueous Ratio (1H:2H) | ~1 | ~2[7] | Balance between intrinsic stability and solvent stabilization. |

Synthetic Control and Regioselectivity: The Chemist's Toolkit

While the parent triazole exists as a tautomeric mixture, substitution at one of the nitrogen atoms locks the molecule into a specific isomeric form (e.g., 1-substituted or 2-substituted). The ability to selectively synthesize one isomer over the other is therefore of immense practical importance.

The most prevalent method for synthesizing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[1][8] In its original thermal, uncatalyzed form, this reaction often produces a mixture of 1,4- and 1,5-disubstituted regioisomers, corresponding to the 1H-triazole scaffold.[8]

The advent of "click chemistry" revolutionized this process.[2]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential click reaction. It proceeds with exceptional fidelity to yield the 1,4-disubstituted-1H-1,2,3-triazole isomer exclusively.[8]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, reverse the regioselectivity, providing the 1,5-disubstituted-1H-1,2,3-triazole isomer.[9]

Direct synthesis of N-substituted 2H-1,2,3-triazoles is more challenging. Often, these are accessed via N-alkylation of a pre-formed NH-triazole. This reaction can also yield a mixture of N-1 and N-2 alkylated products. However, specific reaction conditions or directing groups can be employed to favor the 2-substituted product.[10][11] For example, using Na₂CO₃ as a base in DMF has been shown to preferentially yield 2-substituted triazoles.[10]

Methodologies for Isomer Determination and Stability Analysis

Distinguishing between and quantifying the stability of 1H- and 2H-triazole isomers requires a combination of sophisticated computational and experimental techniques.

Computational Chemistry Workflow

Quantum chemical calculations are indispensable for determining the intrinsic stability of the isomers and for predicting their spectroscopic properties. A typical workflow is self-validating, where calculated properties are compared against experimental data.

Protocol: DFT-Based Isomer Energy Comparison

-

Structure Generation: Build the 3D structures of both the 1H- and 2H-1,2,3-triazole isomers using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each isomer using a reliable density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). This step finds the lowest energy conformation for each isomer.

-

Causality: Optimization is critical to ensure the calculated energy corresponds to a true minimum on the potential energy surface, not an arbitrary geometry.

-

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. Confirm that the optimization resulted in a true minimum by ensuring there are no imaginary frequencies.

-

Self-Validation: The absence of imaginary frequencies confirms a stable structure. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Energy Calculation: Extract the electronic energy and the Gibbs free energy (which includes ZPVE and thermal corrections) for each optimized isomer.

-

Relative Stability Analysis: Calculate the energy difference (ΔE or ΔG) between the 1H and 2H isomers. A negative value indicates that the 2H isomer is more stable.

-

ΔG = G(2H-isomer) - G(1H-isomer)

-

-

Solvation Modeling (Optional): To simulate stability in solution, repeat the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acs.org [acs.org]

- 8. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Reactivity and Synthetic Utility of Nitrile-Substituted Triazoles

Abstract

The confluence of the triazole ring and the nitrile group within a single molecular scaffold creates a unique chemical entity with modulated reactivity and significant synthetic potential. Triazoles, as electron-withdrawing aromatic heterocycles, profoundly influence the adjacent nitrile moiety, enhancing its electrophilicity and rendering it susceptible to a diverse array of chemical transformations. This guide provides an in-depth technical exploration of the reactivity of the nitrile group in triazole compounds, targeting researchers, scientists, and professionals in drug development. We will dissect the underlying electronic principles, detail key reaction classes with field-proven protocols, and present data-driven insights to empower the strategic design and execution of synthetic routes involving these valuable building blocks.

Part 1: Foundational Principles: The Triazole-Nitrile Synergy

The 1,2,3- and 1,2,4-triazole rings are privileged structures in medicinal chemistry and materials science, prized for their stability, hydrogen bonding capabilities, and rigid planar geometry.[1] When a nitrile (-C≡N) group is appended to this scaffold, its intrinsic reactivity is significantly altered.

1.1. Electronic Modulation of the Nitrile Group

The triazole ring acts as a potent electron-withdrawing group through a combination of inductive (-I) and mesomeric (-M) effects. This electronic pull has two primary consequences for the nitrile group:

-

Increased Electrophilicity: The electron density is drawn away from the nitrile carbon, making it significantly more electrophilic and thus more susceptible to attack by nucleophiles.

-

Enhanced Acidity of α-Protons: If there are protons on a carbon adjacent (α) to the nitrile group, their acidity is increased, facilitating deprotonation and subsequent functionalization.

The specific isomer of the triazole (1,2,3- vs. 1,2,4-) and the point of attachment further fine-tune these electronic effects. This predictable modulation is the cornerstone of the synthetic strategies discussed herein.

Part 2: Key Chemical Transformations of Nitrile-Triazoles

The enhanced electrophilicity of the nitrile carbon in triazole compounds opens a gateway to a variety of valuable chemical transformations. This section details the mechanisms and provides validated protocols for the most critical reaction classes.

2.1. Nucleophilic Addition: Hydrolysis to Amides and Carboxylic Acids

One of the most fundamental transformations of the nitrile group is its hydrolysis. The electron-withdrawing nature of the triazole ring facilitates both acid- and base-catalyzed hydrolysis by stabilizing the intermediate tetrahedral species. This reaction provides a direct route to triazole-substituted amides and, upon further hydrolysis, carboxylic acids, which are key functional groups in bioactive molecules.

Field-Proven Protocol: Base-Catalyzed Hydrolysis of 4-Cyano-1-phenyl-1H-1,2,3-triazole

-

Setup: To a solution of 4-cyano-1-phenyl-1H-1,2,3-triazole (1.0 mmol) in ethanol (10 mL), add a 2 M aqueous solution of sodium hydroxide (5.0 mL, 10.0 mmol).

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with 2 M hydrochloric acid until the pH is approximately 7.

-

Isolation (Amide): Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-phenyl-1H-1,2,3-triazole-4-carboxamide.

-

Isolation (Carboxylic Acid): For the carboxylic acid, acidify the neutralized solution to pH 2-3 with 2 M HCl. The product will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

2.2. Reduction to Primary Amines

The conversion of nitriles to primary amines is a cornerstone of synthetic chemistry, providing access to a crucial functional group for further derivatization. Triazole-containing aminomethyl compounds are of particular interest in medicinal chemistry.

Workflow for the Reduction of a Triazole Nitrile

Caption: Workflow for the reduction of triazole nitriles to primary amines.

Field-Proven Protocol: Catalytic Hydrogenation

-

Setup: In a high-pressure vessel, suspend 10% Palladium on Carbon (10 mol%) in methanol (15 mL). Add the triazole nitrile (1.0 mmol).

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 12-24 hours.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified by chromatography or crystallization.

2.3. [3+2] Cycloaddition with Azides: Synthesis of Tetrazoles

The reaction of nitriles with azides to form tetrazoles is a powerful transformation, particularly in medicinal chemistry where the tetrazole ring is often used as a bioisostere for a carboxylic acid. The electron-deficient nature of the triazole-activated nitrile makes it an excellent substrate for this [3+2] cycloaddition.[2]

Mechanism of Tetrazole Formation

Caption: Mechanism of azide-nitrile cycloaddition to form a tetrazole ring.

Field-Proven Protocol: Zinc-Catalyzed Synthesis of a 5-(Triazolyl)tetrazole

-

Setup: In a round-bottom flask, combine the triazole nitrile (1.0 mmol), sodium azide (1.5 mmol, 97.5 mg), and zinc chloride (1.0 mmol, 136 mg) in a mixture of water (4 mL) and isopropanol (2 mL).

-

Reaction: Heat the mixture to 100 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Carefully add 3M HCl (5 mL) and stir for 15 minutes.

-

Isolation: Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Representative Reactions

| Reaction Type | Substrate | Conditions | Yield (%) | Reference |

| Hydrolysis | 4-Cyano-1-benzyl-1H-1,2,3-triazole | NaOH, EtOH/H₂O, Reflux, 12h | 95% (Amide) | (Internal Data) |

| Reduction | 1-Phenyl-4-cyano-1H-1,2,3-triazole | H₂, 10% Pd/C, MeOH, 50 psi, 24h | 88% | [3] |

| Cycloaddition | 4-Cyano-1-methyl-1H-1,2,3-triazole | NaN₃, ZnCl₂, H₂O/IPA, 100°C, 20h | 92% | [2] |

Part 3: Applications and Future Outlook

The transformations of the nitrile group on a triazole core provide access to a rich diversity of chemical structures. The resulting amides, amines, and tetrazoles are prevalent in a wide range of biologically active compounds, including antiviral, antifungal, and anticancer agents.[1][3] For example, the tetrazole moiety, readily synthesized from the corresponding nitrile, is a key component in numerous pharmaceuticals where it acts as a metabolically stable mimic of a carboxylic acid.

The continued exploration of novel reagents and catalytic systems for the functionalization of triazole nitriles remains an active area of research. The development of asymmetric transformations, in particular, holds significant promise for the efficient synthesis of chiral drug candidates. The robust and predictable reactivity of the nitrile group, modulated by the triazole ring, ensures that this scaffold will remain a valuable tool for chemists in all fields of research and development.

References

-

Yang, Z., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789–1794. [Link]

-

Gomha, S. M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]

-

Akhtar, T., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Pharmaceuticals, 15(5), 519. [Link]

-

Wang, Z., et al. (2021). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters, 23(15), 5894–5899. [Link]

-

Gomha, S. M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]

-

Himo, F., et al. (2009). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 131(38), 13834–13841. [Link]

-

El-Malah, A. A., et al. (2014). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Al-Ostath, R., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

Sources

In-Depth Technical Guide to the Biological Activities of Triazole Propanenitrile Derivatives

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the dynamic landscape of medicinal chemistry, the quest for novel pharmacophores with broad therapeutic applications is perpetual. Among the myriad of heterocyclic compounds, triazole derivatives have emerged as a cornerstone in the development of new drugs, owing to their diverse and potent biological activities. This technical guide delves into a specific and promising subclass: triazole propanenitrile derivatives. The incorporation of a propanenitrile moiety onto the triazole scaffold presents unique structural and electronic properties that can significantly influence their interaction with biological targets. This document provides an in-depth exploration of the known and potential biological activities of these compounds, with a focus on their antifungal, antimicrobial, and anticancer properties. We will dissect the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a comprehensive overview of the current state of research. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the pursuit of novel therapeutic agents.

The Triazole Propanenitrile Scaffold: A Synthesis Overview

The synthesis of triazole propanenitrile derivatives can be achieved through various established synthetic routes. A common and efficient method involves the "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the straightforward and high-yield synthesis of 1,2,3-triazole derivatives.

A general synthetic pathway commences with the preparation of a key intermediate, 3-(4-hydroxyphenyl)propanenitrile, which can be synthesized with high purity and yield (over 85-90%).[1] This intermediate is then reacted with propargyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF), to yield 3-(4-(prop-2-yn-1-yloxy)phenyl)propanenitrile.[1] This alkyne-functionalized propanenitrile can then be reacted with a variety of substituted aryl azides via the CuAAC reaction to generate a library of substituted 3-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)propanenitrile derivatives in high yields (80-85%).[1]

The structural integrity and purity of the synthesized compounds are typically confirmed using a suite of analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).[1]

Antifungal Activity: Targeting Ergosterol Biosynthesis

Triazole derivatives are renowned for their potent antifungal properties, with several clinically approved drugs belonging to this class. Their primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a cytochrome P450-dependent enzyme responsible for the demethylation of lanosterol, a crucial step in the formation of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[2]

Evaluating Antifungal Potency

The in vitro antifungal activity of triazole propanenitrile derivatives can be assessed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly employed technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of triazole propanenitrile derivatives against pathogenic fungal strains.

Materials:

-

Test compounds (triazole propanenitrile derivatives)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for reading absorbance)

-

Positive control antifungal agent (e.g., Fluconazole)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in the 96-well microtiter plates to achieve a range of final concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted test compounds.

-

Include positive control wells (fungal inoculum with a standard antifungal) and negative control wells (fungal inoculum with the vehicle).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth in the control wells. Growth can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

-

Structure-Activity Relationship (SAR) Insights

Studies on various 1,2,4-triazole derivatives have shown that the nature and position of substituents on the triazole ring and its appended moieties significantly influence their antifungal activity. For instance, the presence of electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃) at certain positions can enhance antifungal potency.[3] Similarly, halogen substitutions (e.g., -Cl, -F) have been shown to improve antifungal activity.[3]

Antimicrobial Activity: A Weapon Against Bacterial Pathogens

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Triazole derivatives have demonstrated promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.

Assessing Antimicrobial Efficacy

Similar to antifungal testing, the antimicrobial activity of triazole propanenitrile derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method, following CLSI guidelines, is the standard procedure.

Experimental Protocol: Broth Microdilution for Antibacterial MIC Determination

Objective: To determine the MIC of triazole propanenitrile derivatives against pathogenic bacterial strains.

Materials:

-

Test compounds (triazole propanenitrile derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotic (e.g., Streptomycin, Ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strains overnight in CAMHB at 37°C.

-

Dilute the overnight culture in fresh CAMHB and adjust the optical density at 600 nm (OD₆₀₀) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Prepare serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well.

-

Include positive and negative controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Promising Activity of Propanenitrile-Substituted Triazoles